1-[2-(3-Iodophenoxy)ethyl]piperidine: Structural Properties, Synthesis, and Pharmacological Applications as a Sigma-1 Receptor Ligand
1-[2-(3-Iodophenoxy)ethyl]piperidine: Structural Properties, Synthesis, and Pharmacological Applications as a Sigma-1 Receptor Ligand
Executive Summary
As the search for targeted neuroprotective agents and high-resolution neuroimaging radiotracers accelerates, the phenoxyethylpiperidine class of compounds has emerged as a privileged scaffold. Specifically, 1-[2-(3-Iodophenoxy)ethyl]piperidine represents a highly tunable structural motif optimized for Sigma-1 Receptor (S1R) affinity. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pharmacology, and synthetic pathways. Designed for medicinal chemists and drug development professionals, this whitepaper bridges theoretical structural biology with field-proven, self-validating experimental protocols.
Chemical Identity & Structural Properties
The architecture of 1-[2-(3-Iodophenoxy)ethyl]piperidine is deliberately constructed to satisfy the classic S1R pharmacophore model. The molecule consists of three critical domains: a basic amine (piperidine), a flexible linker (ethyl ether), and a hydrophobic aromatic system (meta-iodophenyl)[1].
Causality of Structural Choices:
-
Piperidine Ring: The nitrogen atom possesses a pKa of approximately 9.5, ensuring it is predominantly protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with the Glu314 residue deep within the S1R binding pocket[2].
-
Ethyl Ether Linker: The two-carbon chain provides an optimal spatial distance (approx. 5–6 Å) between the basic amine and the aromatic ring, allowing the molecule to navigate the steric constraints of the receptor channel.
-
3-Iodo Substitution: While the 4-iodo isomer (1-[2-(4-iodophenoxy)ethyl]piperidine) is a well-documented S1R ligand[3], the meta-substitution (3-iodo) projects the heavy halogen into an accessory hydrophobic sub-pocket. The iodine atom significantly increases the lipophilicity (LogP) of the compound, enhancing blood-brain barrier (BBB) penetrance—a non-negotiable requirement for central nervous system (CNS) active drugs and radiotracers.
Table 1: Physicochemical & Structural Data
| Property | Value / Description |
| IUPAC Name | 1-[2-(3-Iodophenoxy)ethyl]piperidine |
| CAS Number | 103808-67-9[1] |
| Molecular Formula | C13H18INO[1] |
| Molecular Weight | 331.19 g/mol [1] |
| SMILES String | Ic1cccc(OCCN2CCCCC2)c1[1] |
| H-Bond Donors / Acceptors | 0 / 2 (Ether Oxygen, Piperidine Nitrogen) |
Pharmacological Profile: The Sigma-1 Receptor Connection
Phenoxyethylpiperidines are extensively characterized as potent S1R agonists[2]. The Sigma-1 receptor is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Upon binding 1-[2-(3-Iodophenoxy)ethyl]piperidine, the S1R undergoes a conformational shift that triggers its dissociation from the binding immunoglobulin protein (BiP). The liberated S1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium (
Graphviz Diagram 1: Sigma-1 Receptor signaling pathway activated by phenoxyethylpiperidines.
Synthesis & Radiosynthetic Workflows
The chemical synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine relies on a robust, two-step nucleophilic substitution (
Reaction Causality:
-
O-Alkylation: 3-Iodophenol is reacted with an excess of 1,2-dibromoethane. The large molar excess is a deliberate stoichiometric choice to statistically suppress the formation of symmetrical diether byproducts.
-
N-Alkylation: The resulting intermediate is coupled with piperidine. Potassium carbonate (
) is utilized as a heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this base, piperidine would form an unreactive hydrobromide salt, stalling the reaction[4].
Graphviz Diagram 2: Two-step chemical synthesis workflow for 1-[2-(3-Iodophenoxy)ethyl]piperidine.
Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that experimental artifacts are caught before downstream resources are wasted.
Protocol A: Chemical Synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine
Step 1: Preparation of 1-(2-bromoethoxy)-3-iodobenzene
-
Dissolve 3-iodophenol (10 mmol) in 20 mL of 10% aqueous NaOH.
-
Add 1,2-dibromoethane (50 mmol, 5 eq.) to the solution. Note: The 5-fold excess is critical to prevent dimerization.
-
Reflux the biphasic mixture at 100°C for 12 hours under vigorous stirring.
-
Cool to room temperature, extract with dichloromethane (3 x 20 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the phenol spot (visualized via UV and iodine staining) confirms completion.
Step 2: Amination with Piperidine
-
Dissolve the intermediate (5 mmol) in 15 mL of anhydrous acetonitrile (ACN).
-
Add piperidine (6 mmol, 1.2 eq.) and anhydrous
(10 mmol, 2 eq.). -
Reflux at 80°C for 8 hours.
-
Filter the inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography (DCM:MeOH, 95:5).
-
Self-Validation Checkpoint: Analyze the purified product via LC-MS. The presence of a sharp peak at m/z 332.08 (
) definitively confirms the successful coupling of the piperidine ring.
Protocol B: In Vitro Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (
Table 2: Radioligand Binding Assay Setup
| Component | Reagent | Final Concentration | Purpose |
| Radioligand | 3 nM | Gold-standard, strictly S1R-selective probe | |
| Competitor | 1-[2-(3-Iodophenoxy)ethyl]piperidine | Test compound (Logarithmic dilution) | |
| NSB Control | Haloperidol | 10 µM | Defines Non-Specific Binding (NSB) |
| Buffer | Tris-HCl (pH 8.0) | 50 mM | Maintains physiological receptor conformation |
Workflow:
-
Prepare guinea pig brain homogenates (rich in native S1R) and suspend in 50 mM Tris-HCl buffer to a concentration of 0.5 mg protein/mL.
-
In 96-well plates, combine 150 µL of homogenate, 25 µL of
(+)-pentazocine, and 25 µL of the test compound (or Haloperidol for NSB wells). -
Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence to the filter).
-
Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.
-
Self-Validation Checkpoint: Calculate the Z'-factor using the Total Binding (vehicle) and NSB (Haloperidol) wells. A Z'-factor > 0.5 validates the assay's dynamic range. If the Z'-factor is < 0.5, the assay is rejected due to insufficient signal-to-noise ratio, preventing the generation of false-positive affinity data.
References
1.[1] 103808-67-9_1-[2-(3-Iodophenoxy)ethyl]piperidine - CAS号查询 . ChemSrc. Available at: [Link] 2.[3] 1-[2-(4-iodophenoxy)ethyl]piperidine | CAS#:103808-68-0 . ChemSrc. Available at: [Link] 3.[2] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease . ACS Publications. Available at: [Link] 4.[4] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease (Chemistry Section) . ACS Publications. Available at: [Link]
